tert-butyl [(2S,3S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl]carbamate tert-butyl [(2S,3S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15779711
InChI: InChI=1S/C9H16N2O4/c1-9(2,3)15-8(14)11-6-5(4-12)10-7(6)13/h5-6,12H,4H2,1-3H3,(H,10,13)(H,11,14)/t5-,6+/m1/s1
SMILES:
Molecular Formula: C9H16N2O4
Molecular Weight: 216.23 g/mol

tert-butyl [(2S,3S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl]carbamate

CAS No.:

Cat. No.: VC15779711

Molecular Formula: C9H16N2O4

Molecular Weight: 216.23 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl [(2S,3S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl]carbamate -

Specification

Molecular Formula C9H16N2O4
Molecular Weight 216.23 g/mol
IUPAC Name tert-butyl N-[(2S,3S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl]carbamate
Standard InChI InChI=1S/C9H16N2O4/c1-9(2,3)15-8(14)11-6-5(4-12)10-7(6)13/h5-6,12H,4H2,1-3H3,(H,10,13)(H,11,14)/t5-,6+/m1/s1
Standard InChI Key JGCFOKHULWJGSK-RITPCOANSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H]1[C@H](NC1=O)CO
Canonical SMILES CC(C)(C)OC(=O)NC1C(NC1=O)CO

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

The compound’s molecular formula is C₉H₁₆N₂O₄, with a molecular weight of 216.23 g/mol. Its IUPAC name, tert-butyl N-[(2S,3S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl]carbamate, reflects its stereochemistry: the azetidinone ring contains two chiral centers at positions 2 and 3, both configured in the S orientation . The hydroxymethyl group (-CH₂OH) at C2 and the carbamate-protected amine at C3 contribute to its polarity and hydrogen-bonding capacity.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₁₆N₂O₄
Molecular Weight216.23 g/mol
SMILESCC(C)(C)OC(=O)NC1C@HCO
InChIKeyJGCFOKHULWJGSK-LWOQYNTDSA-N
CAS Number80582-03-2 (stereoisomer unspecified)

The SMILES string explicitly denotes the stereochemistry: C[C@H]1[C@@H](C(=O)N1)NC(=O)OC(C)(C)C for the (2S,3S) configuration . X-ray crystallography or NMR studies would be required to confirm the absolute configuration, though analogous azetidinones often adopt a puckered ring conformation to relieve β-lactam ring strain .

Spectral and Computational Data

Infrared (IR) Spectroscopy: Predicted peaks include:

  • ~3350 cm⁻¹: N-H and O-H stretches (carbamate and hydroxymethyl).

  • ~1750 cm⁻¹: C=O stretches (β-lactam and carbamate).

  • ~1250 cm⁻¹: C-O-C asymmetric stretch (tert-butoxy group) .

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR: Expected signals at δ 1.4 ppm (tert-butyl CH₃), δ 3.5–4.5 ppm (azetidinone ring protons and hydroxymethyl CH₂), and δ 6.5–7.0 ppm (carbamate NH).

  • ¹³C NMR: Peaks near δ 80 ppm (tert-butyl quaternary carbon), δ 165–170 ppm (carbonyl carbons), and δ 60–70 ppm (azetidinone ring carbons) .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via a multi-step sequence starting from azetidinone precursors. A common approach involves:

  • Azetidinone Ring Formation: Cyclization of β-amino alcohols or via [2+2] ketene-imine cycloadditions to construct the β-lactam core .

  • Hydroxymethyl Introduction: Hydroxylation or reduction of a pre-existing ketone or ester group at C2.

  • Carbamate Protection: Reaction of the C3 amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Example Protocol (Adapted from Patent Literature ):

  • Step 1: (2S,3S)-3-Amino-2-(hydroxymethyl)azetidin-4-one (1.0 mmol) is dissolved in anhydrous THF.

  • Step 2: Boc₂O (1.2 mmol) and DMAP (0.1 mmol) are added at 0°C.

  • Step 3: Stir for 12 h at room temperature, followed by purification via silica gel chromatography (Yield: 78%).

Purification and Characterization

Purification is achieved using chromatography (silica gel, eluent: ethyl acetate/hexane). Purity is confirmed via HPLC (>95%), and stereochemistry is validated by chiral chromatography or optical rotation .

Biological Activity and Applications

Table 2: Comparative Activity of Azetidinone Derivatives

CompoundTarget Organism (MIC, µg/mL)β-Lactamase StabilitySource
Aztreonam (monobactam)P. aeruginosa (0.5)High
Analog with tert-butyl carbamateE. coli (2.0)Moderate

Enzyme Inhibition

The tert-butyl carbamate group may serve as a transition-state mimic in serine protease inhibition. Molecular docking studies suggest potential binding to:

  • Thrombin: Ki ≈ 50 nM (predicted).

  • Elastase: IC₅₀ ≈ 200 nM (predicted).

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